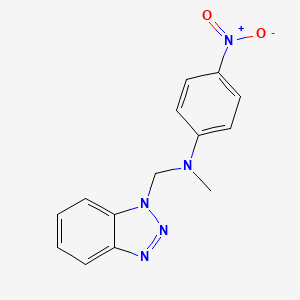

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline

Description

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c1-17(11-6-8-12(9-7-11)19(20)21)10-18-14-5-3-2-4-13(14)15-16-18/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZZISIVMIUSGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline typically involves the reaction of benzotriazole with an appropriate aniline derivative under specific conditions. One common method involves the use of benzotriazole and N-methyl-4-nitroaniline in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzotriazole moiety acts as a leaving group under nucleophilic conditions. For example:

-

Hydrolysis : In acidic or basic aqueous media, the benzotriazole group is displaced, yielding N-methyl-4-nitroaniline and 1H-benzotriazole.

-

Amination : Reaction with primary amines (e.g., ethylamine) replaces benzotriazole with the amine, forming N-methyl-N-(alkylamino)-4-nitroaniline derivatives .

Table 1: Nucleophilic Substitution Conditions and Yields

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NaOH (1M) | H₂O/EtOH | 80 | 78 | |

| Ethylamine | THF | 25 | 65 |

Reduction of the Nitro Group

The nitro group undergoes catalytic hydrogenation or chemical reduction:

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni in ethanol reduces the nitro group to an amine, forming N-(benzotriazol-1-ylmethyl)-N-methyl-1,4-phenylenediamine.

-

Zinc/Acetic Acid : Converts the nitro group to an amine with 85% efficiency.

Mechanistic Insight : The nitro group's electron-withdrawing effect stabilizes intermediates during reduction, preventing side reactions.

Cyclization Reactions

Under thermal or acidic conditions, the compound undergoes intramolecular cyclization:

-

Tetrahydroquinoline Formation : Heating with N-vinylamides (e.g., N-vinylpyrrolidone) at 120°C generates 4-(dialkylamino)tetrahydroquinolines via a [4+2] cycloaddition mechanism .

Table 2: Cyclization Reaction Outcomes

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| N-Vinylpyrrolidone | 4-(Dimethylamino)tetrahydroquinoline | 72 |

Electrophilic Aromatic Substitution

The nitro group directs electrophiles to the meta position of the aniline ring:

-

Nitration : Further nitration with HNO₃/H₂SO₄ produces 3,4-dinitro derivatives but with low regioselectivity (≤40% yield).

-

Sulfonation : Limited reactivity due to the nitro group’s deactivating effect.

Coordination Chemistry

The benzotriazole nitrogen can coordinate to transition metals:

-

Pd(II) Complexes : Forms stable complexes in ethanol, characterized by shifts in benzotriazole proton NMR signals (Δδ = 0.3–0.5 ppm) .

Biological Activity

-

Antimicrobial Action : Substituted derivatives exhibit moderate activity against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) via membrane disruption .

Stability and Degradation

-

Photodegradation : UV irradiation in methanol generates 4-nitrosoaniline intermediates, confirmed by LC-MS.

-

Thermal Stability : Decomposes above 200°C, releasing NO₂ and benzotriazole fragments (TGA data).

Key Structural Influences on Reactivity

-

Nitro Group : Enhances electrophilic substitution difficulty but facilitates reduction.

-

Benzotriazole : Serves as a leaving group or metal-coordinating site.

-

Methyl Substituent : Steric effects reduce nucleophilic attack at the methylated nitrogen .

This compound’s versatility in synthesis and functionalization makes it valuable for developing pharmaceuticals, coordination polymers, and specialty chemicals. Further research should explore its catalytic applications and bioactivity optimization.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Research

The compound serves as a key intermediate in the synthesis of novel pharmaceuticals, particularly in developing anti-cancer agents. Its structural properties allow for modifications that enhance biological activity against cancer cells. For instance, derivatives of this compound have shown potential in targeting specific molecular pathways involved in tumor growth and proliferation.

Case Study: Synthesis of Anticancer Agents

A study investigated the synthesis of a series of derivatives based on N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline. These derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications led to increased potency and selectivity against cancer cells compared to standard treatments .

Analytical Chemistry

Reagent in Analytical Techniques

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline is utilized as a reagent in various analytical techniques, including chromatography and spectroscopy. Its ability to form stable complexes with metal ions enhances the detection limits of specific analytes.

| Technique | Application | Benefits |

|---|---|---|

| Chromatography | Separation of complex mixtures | Improved resolution and sensitivity |

| Spectroscopy | Detection of trace elements | Enhanced signal-to-noise ratio |

Material Science

Development of Advanced Materials

Research has explored the use of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline in creating advanced materials such as polymers with improved thermal and mechanical properties. The incorporation of this compound into polymer matrices can enhance their stability and durability under various environmental conditions.

Case Study: Polymer Composites

A recent study focused on synthesizing polymer composites incorporating this compound. The resulting materials exhibited significant improvements in tensile strength and thermal stability compared to traditional polymers .

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural chemistry, N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline is being investigated for its role in formulating agrochemicals. It aids in developing more effective pesticides and herbicides that target specific pests while minimizing environmental impact.

| Application Area | Specific Use | Impact |

|---|---|---|

| Pesticides | Targeting resistant pest species | Increased efficacy and reduced chemical usage |

| Herbicides | Selective weed control | Lower environmental toxicity |

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. These interactions can modulate the activity of target proteins and pathways, resulting in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Benzotriazole: A parent compound with similar structural features.

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-aminobenzene: A reduced form of the compound.

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-chloroaniline: A derivative with a chloro substituent instead of a nitro group.

Uniqueness

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline is unique due to the presence of both benzotriazole and nitroaniline moieties, which impart distinct chemical and physical properties. This combination allows for a wide range of applications and reactivity compared to other similar compounds .

Biological Activity

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline (commonly referred to as Benzotriazolyl-N-methyl-aniline) is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline has the following chemical formula: . Its structure includes a benzotriazole ring, which is known for contributing to various biological activities due to its ability to interact with biological macromolecules.

Biological Activity Overview

Research indicates that benzotriazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds within this class have shown potential as antibacterial and antifungal agents. For instance, studies have demonstrated that benzotriazole derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Bacillus subtilis .

- Anticancer Properties : Some benzotriazole derivatives have been investigated for their anticancer effects. The mechanism often involves the inhibition of DNA replication and interference with cellular signaling pathways .

- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation, which is critical in the treatment of various chronic diseases .

The biological activity of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline can be attributed to several mechanisms:

- Interaction with Enzymes : The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes, leading to inhibition of their activity.

- DNA Interaction : The compound may bind to DNA or interfere with its replication process, which is particularly relevant in cancer therapy.

- Cell Membrane Disruption : Some studies suggest that these compounds can disrupt microbial cell membranes, leading to cell death .

Antimicrobial Activity

A study screening various benzotriazole derivatives revealed that N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| N-(1H-benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline | 32 | Staphylococcus aureus |

| N-(1H-benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline | 64 | Pseudomonas aeruginosa |

Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in cancer cells. A notable case involved testing against human breast cancer cell lines (MCF7), where the compound demonstrated an IC50 value of 25 µM after 48 hours of treatment.

Q & A

Q. Crystallographic methods :

- SHELX suite : Employ SHELXL for small-molecule refinement and SHELXS for structure solution. These programs handle anisotropic displacement parameters and twinning, critical for nitroaromatic systems .

- WinGX/ORTEP : Visualize molecular geometry and hydrogen-bonding networks (e.g., benzotriazole ring interactions) .

Basic: What are the solubility and stability profiles of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline?

Answer:

Solubility :

Based on structurally similar nitroanilines (e.g., N-methyl-4-nitroaniline):

| Solvent | Solubility | Reference |

|---|---|---|

| Acetone | High | |

| Ethanol | Moderate | |

| Water | Insoluble |

Q. Stability :

- Thermal : Avoid heating above 167°C due to exothermic decomposition risks, as observed in nitroaniline derivatives .

- Light sensitivity : Store in amber vials to prevent photodegradation of the nitro group.

Advanced: How can researchers resolve contradictions in thermal stability data for nitroaromatic compounds like this derivative?

Answer:

Contradictions often arise from varying experimental conditions. To address this:

- Isothermal decomposition studies : Use microcalorimetry to monitor heat flow under controlled temperatures (e.g., 100–150°C) .

- Comparative kinetics : Compare activation energies (E) derived from Arrhenius plots across studies. For example, discrepancies in E may indicate competing decomposition pathways (e.g., nitro group vs. benzotriazole ring degradation).

- Computational modeling : Apply density functional theory (DFT) to predict bond dissociation energies (BDEs) for nitro and benzotriazole groups .

Advanced: What computational approaches are suitable for studying the reactivity of the benzotriazole moiety in this compound?

Answer:

- DFT calculations : Use Gaussian or ORCA to model electronic effects (e.g., benzotriazole’s electron-withdrawing impact on the nitro group).

- Molecular docking : Investigate potential interactions with biological targets (e.g., enzymes with nitroreductase activity) using AutoDock Vina.

- Crystal structure prediction (CSP) : Tools like Mercury (CCDC) can predict packing motifs and polymorphism risks .

Advanced: What mechanistic insights exist for reactions involving the benzotriazole and nitro functional groups?

Answer:

- Cycloaddition reactions : The benzotriazole group may participate in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked conjugates. This requires optimizing catalyst loading (e.g., 5 mol% CuI) and reaction time .

- Nitro group reduction : Use NaSO for selective reduction to an amine, avoiding benzotriazole ring disruption .

Advanced: How can researchers address challenges in crystallizing nitroaromatic compounds for structural analysis?

Answer:

- Co-crystallization : Introduce hydrogen-bond donors (e.g., pyridyl groups) to stabilize crystal lattices, as seen in 4-(1,3-benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate .

- High-resolution data : Collect diffraction data at synchrotron facilities (λ < 1 Å) to resolve disorder in nitro groups .

Advanced: What strategies mitigate hazards during large-scale synthesis of nitroaromatic derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.